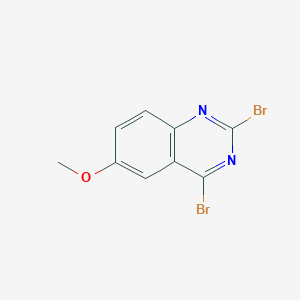

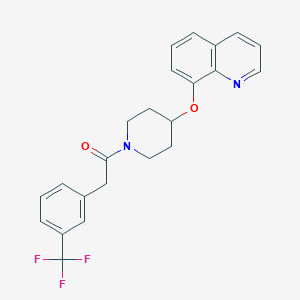

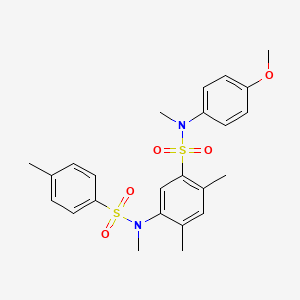

![molecular formula C8H14ClNO3 B2542591 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride CAS No. 2287283-69-4](/img/structure/B2542591.png)

8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various spirocyclic compounds and their synthesis, which are structurally related to the compound . These spirocyclic compounds are characterized by their unique structures that incorporate both cyclic ether and amine functionalities within a spiro framework, which is a type of bicyclic structure where two rings are joined at a single atom .

Synthesis Analysis

The synthesis of related spirocyclic compounds involves multi-step reactions, often starting with precursors that contain both amine and ether functionalities. For example, one paper describes a one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids, which are obtained through reactions involving acrylonitrile and alkali catalysts, followed by hydrolysis to yield the corresponding carboxylic acids . Another study reports the synthesis of N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester through a four-step method . These methods highlight the complexity and the careful control of reaction conditions required to synthesize spirocyclic compounds.

Molecular Structure Analysis

Spirocyclic compounds exhibit a wide range of molecular structures due to the different possible substitutions on the spiro framework. The molecular structure is often confirmed using spectroscopic methods such as NMR. For instance, NOESY NMR spectroscopy was used to determine the diastereomer of a synthesized 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile . The structural diversity of these compounds is significant because it can lead to different chemical and biological properties.

Chemical Reactions Analysis

The chemical reactivity of spirocyclic compounds is influenced by the presence of functional groups such as nitrile, ester, and amine. These groups can participate in various chemical reactions, including nucleophilic attacks, cyclizations, and condensations. For example, electrophilic amination of C-H acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, leading to the formation of diazaspirodecanones and other derivatives . Another paper discusses the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, resulting in isomeric condensation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are determined by their molecular structure and functional groups. These properties include solubility, melting points, and reactivity towards various reagents. The papers provided do not give explicit details on these properties, but they can be inferred from the synthesis and reactions described. For instance, the solubility of isomeric condensation products was used to separate them during the synthesis process . The presence of reactive groups like nitrile and ester suggests that these compounds would have specific reactivity patterns, which could be explored in further studies.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Spirocyclic Compounds : Spirocyclic compounds, including oxetanes and azaspirocycles, have been synthesized through innovative methods. For instance, Gurry et al. (2015) detailed a new synthesis approach for 2-oxa-7-azaspiro[3.5]nonane. They utilized spirocyclic oxetanes converted into o-cycloalkylaminoacetanilides for oxidative cyclizations, expanding the utility of these compounds in chemical synthesis (Gurry, McArdle, & Aldabbagh, 2015).

One-Pot Synthesis Approaches : Huynh et al. (2017) reported a Mn(III)-based reaction for synthesizing 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating a straightforward method for constructing complex spirocyclic scaffolds (Huynh, Nguyen, & Nishino, 2017).

Applications in Drug Discovery and Biological Studies

Drug Discovery Modules : Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as multifunctional, structurally diverse modules for drug discovery. Their work illustrates the potential of spirocyclic compounds in the development of novel therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

Antibacterial Agents : Odagiri et al. (2013) designed and synthesized novel quinolines incorporating the azaspiro[3.5]nonane scaffold, demonstrating potent antibacterial activity against various respiratory pathogens. This highlights the compound's relevance in addressing antibiotic resistance (Odagiri et al., 2013).

Advanced Materials and Chemical Transformations

- Catalytic Transformations : Sukhorukov et al. (2008) explored the catalytic hydrogenation of certain malonates to produce methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, showcasing the compound's versatility in chemical transformations (Sukhorukov, Lesiv, Khomutova, Ioffe, & Nelyubina, 2008).

Propiedades

IUPAC Name |

8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c10-7(11)6-4-9-8(5-12-6)2-1-3-8;/h6,9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQPLGCHMAQTSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)COC(CN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

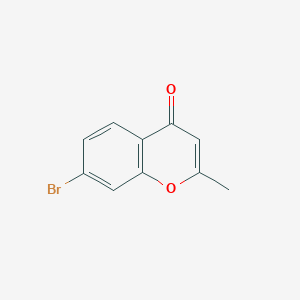

![N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide](/img/structure/B2542513.png)

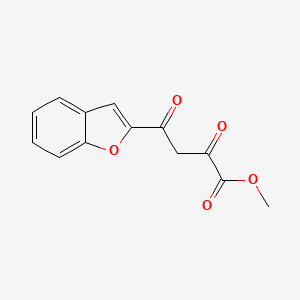

![(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide](/img/structure/B2542515.png)

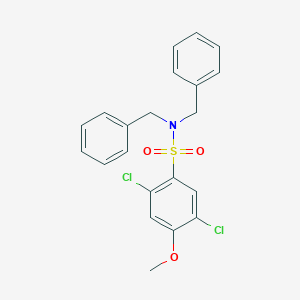

![2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2542521.png)

![5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2542527.png)